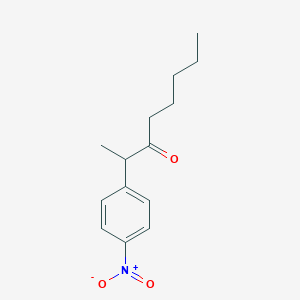
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a halogenated aromatic thiophene derivative. This compound is characterized by the presence of a bromine atom, a methyl group, and a difluorophenyl group attached to the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties, making them valuable in various chemical applications.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2,4-difluorophenylboronic acid with 3-bromo-2-methylthiophene in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient for forming carbon-carbon bonds.
Direct Halogenation: Bromination of 2-methylthiophene followed by subsequent introduction of the difluorophenyl group through electrophilic aromatic substitution can also be employed.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their scalability and efficiency. Continuous flow reactors and optimized catalyst systems are used to enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding thiol or thioether derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Thiols and Thioethers: Produced through the reduction of the bromine atom.
Substituted Thiophenes: Various substituted thiophenes can be synthesized through substitution reactions.
科学的研究の応用
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new therapeutic agents, particularly in the design of drugs targeting specific biological pathways.
Industry: Its unique electronic properties make it valuable in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
類似化合物との比較
3-Bromo-2-methylthiophene: Lacks the difluorophenyl group.
5-(2,4-Difluorophenyl)-2-methylthiophene: Lacks the bromine atom.
3-Bromo-5-(2-fluorophenyl)-2-methylthiophene: Has a monofluorophenyl group instead of difluorophenyl.
Uniqueness: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical and physical properties compared to its similar counterparts
特性
CAS番号 |
920986-54-5 |
|---|---|
分子式 |
C11H7BrF2S |
分子量 |
289.14 g/mol |
IUPAC名 |
3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene |
InChI |
InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3 |
InChIキー |
BSLKTICKQPRZSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)


![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)



![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)


![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
methanone](/img/structure/B15172163.png)
